4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine
CAS No.:
Cat. No.: VC8705695
Molecular Formula: C20H19N9S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N9S |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C20H19N9S/c21-18-22-17(13-30-20-25-26-27-29(20)15-9-2-1-3-10-15)23-19(24-18)28-12-6-8-14-7-4-5-11-16(14)28/h1-5,7,9-11H,6,8,12-13H2,(H2,21,22,23,24) |
| Standard InChI Key | QAJDVWYSJLVRQZ-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CSC4=NN=NN4C5=CC=CC=C5 |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CSC4=NN=NN4C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Composition
Core Structural Framework
The compound’s architecture centers on a 1,3,5-triazine ring, a six-membered heterocycle with three nitrogen atoms. At the 4-position, the triazine core is substituted with a 3,4-dihydroquinoline group, a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The 6-position features a sulfanylmethyl bridge connected to a 1-phenyl-1H-tetrazole moiety, a five-membered ring containing four nitrogen atoms. This combination creates a multifunctional scaffold capable of diverse molecular interactions.
Molecular Formula and Physicochemical Properties
The molecular formula C₂₀H₁₉N₉S corresponds to a molecular weight of 417.5 g/mol. The IUPAC name, 4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazin-2-amine, systematically describes its substituent arrangement. Key physicochemical properties, such as solubility and logP, remain uncharacterized experimentally but can be extrapolated from analogs:
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Triazine derivatives: Typically exhibit moderate water solubility due to hydrogen-bonding capabilities .
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Tetrazole-containing compounds: Often serve as bioisosteres for carboxylic acids, enhancing membrane permeability .
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Quinoline moieties: Contribute to planar aromatic systems favoring π-π stacking interactions.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₉N₉S | |
| Molecular weight | 417.5 g/mol | |
| IUPAC name | 4-(3,4-dihydro-2H-quinolin-1-yl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazin-2-amine |
Synthetic Methodologies and Reaction Mechanisms
One-Pot Multicomponent Synthesis
While no direct synthesis route for this compound is documented, analogous triazine-tetrazole hybrids have been prepared via microwave-assisted one-pot reactions. A representative protocol involves:
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Condensing cyanamide, aromatic aldehydes, and 5-aminotetrazole in pyridine .
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Microwave irradiation at 120°C for 12 minutes to promote cyclocondensation .
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Isolation via solvent evaporation and recrystallization from dimethylformamide (DMF) .
This method, adapted from Beilstein Journal of Organic Chemistry research, achieves yields exceeding 85% for related structures, suggesting feasibility for scaling .
Mechanistic Considerations
The reaction likely proceeds through:
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Cyanamide activation: Deprotonation to form cyanoguanidine intermediates .
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Nucleophilic addition: 5-Aminotetrazole attacks the aldehyde carbonyl, forming an imine intermediate .
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Cyclization: Intramolecular nucleophilic substitution forms the triazine ring, with subsequent tetrazole incorporation .
Chemical Reactivity and Functional Group Interactions
Triazine Core Reactivity
The 1,3,5-triazine ring undergoes characteristic reactions:
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Nucleophilic substitution: Chlorine or amine groups at the 2, 4, and 6 positions can be displaced by nucleophiles, enabling derivatization .
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Electrophilic aromatic substitution: Electron-deficient triazines participate in Friedel-Crafts alkylation under acidic conditions .
Tetrazole Functionality
The 1-phenyl-1H-tetrazole group contributes:
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Acid-base behavior: Tetrazoles exhibit pKa values ~4.5–5.0, acting as weak acids .
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Metal coordination: Nitrogen lone pairs facilitate complexation with transition metals, relevant in catalysis .
Sulfanylmethyl Linker
The -SCH₂- bridge:
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Oxidative coupling: Forms disulfide bonds under mild oxidizing conditions.
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Radical reactivity: Participates in thiol-ene click chemistry for bioconjugation.
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